molecular formula C14H17BrN2O5S B2476438 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 893725-68-3

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2476438
CAS No.: 893725-68-3
M. Wt: 405.26
InChI Key: SIKBSCDVAXWLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with the molecular formula C14H17BrN2O5S and a molecular weight of 405.26 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a bromobenzenesulfonyl group and a butanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired product .

Chemical Reactions Analysis

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Contains a methyl group instead of a bromine atom.

    4-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Features a nitro group in place of the bromine atom.

The uniqueness of this compound lies in its bromobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKBSCDVAXWLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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